molecular formula C11H20N4O2S B2814534 N,N-dimethyl-1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-amine CAS No. 2189434-59-9

N,N-dimethyl-1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-amine

Cat. No.: B2814534
CAS No.: 2189434-59-9
M. Wt: 272.37
InChI Key: JQYAPBBOOFESRY-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-amine is a synthetic intermediate of significant interest in modern pharmaceutical research and medicinal chemistry. This compound features a piperidine ring, a privileged scaffold in drug design that is present in more than twenty classes of pharmaceuticals . The structure is further functionalized with an N,N-dimethylamine group, which can influence the molecule's physicochemical properties, and a (1-methyl-1H-imidazol-2-yl)sulfonyl moiety, a key functional group known to participate in critical binding interactions within enzyme active sites. Compounds containing piperidine and sulfonyl groups are extensively utilized in the discovery and development of new therapeutic agents . Specifically, the sulfonyl group can act as a key linker or a hydrogen bond acceptor, contributing to high-affinity binding to biological targets. Research into similar structures has demonstrated potential in various drug discovery programs, including the development of agents targeting enzymes like farnesyltransferase, for which related sulfonyl-containing piperidine compounds have been investigated as potent inhibitors . Furthermore, the structural motifs present in this molecule align with those used in the design of cannabinoid receptor antagonists and other biologically active molecules, highlighting its utility as a versatile building block in synthesizing compounds for biological evaluation . This product is provided for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic precursor for further chemical diversification. It is intended for use by qualified laboratory professionals only. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for human consumption.

Properties

IUPAC Name

N,N-dimethyl-1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S/c1-13(2)10-4-7-15(8-5-10)18(16,17)11-12-6-9-14(11)3/h6,9-10H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYAPBBOOFESRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N2CCC(CC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of imidazole, including those with piperidine structures, exhibit inhibitory effects on various cancer cell lines. For instance, a study highlighted the synthesis of imidazole derivatives that act as inhibitors of human farnesyltransferase (hFTase), a key enzyme in the post-translational modification of proteins involved in cancer progression. One such derivative demonstrated an IC50 value of 25 nM against hFTase, indicating potent activity .

Antibacterial Properties

N,N-dimethyl-1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-amine has also shown promise in antibacterial applications. A review focused on nitroimidazole hybrids revealed their effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features contribute to its bioactivity, making it a candidate for further development in antibacterial therapies .

CNS Activity

The imidazole moiety is known for its role in modulating neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds containing imidazole rings have been studied for their interactions with serotonin receptors, which are crucial in treating mood disorders and other CNS-related conditions. The piperidine component may enhance the selectivity and potency of these interactions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the pharmacological properties of compounds like this compound. Studies have shown that modifications to the imidazole and piperidine rings can significantly affect biological activity. For example:

Modification Effect on Activity
Substitution at the 2-positionIncreases binding affinity to hFTase
Variation in sulfonyl groupAlters antibacterial potency
Changes to the N,N-dimethyl groupInfluences CNS receptor interaction

These findings underscore the importance of systematic modifications to enhance efficacy and reduce side effects.

Inhibitory Effects on Farnesyltransferase

A specific study synthesized various imidazole-based compounds and evaluated their inhibitory effects on hFTase. The most potent compound exhibited selectivity over related enzymes, suggesting that structural modifications significantly impact activity . This highlights the potential of N,N-dimethyl derivatives in targeted cancer therapies.

Antibacterial Efficacy Against MRSA

In another case study, nitroimidazole derivatives were tested against MRSA strains, revealing that certain modifications led to increased antimicrobial activity compared to traditional antibiotics. This suggests that compounds like this compound could be developed into effective treatments for resistant bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and pharmacological differences between N,N-dimethyl-1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-amine and related compounds:

Compound Name Structural Features Synthesis Method Pharmacological Activity Key References
This compound (Target Compound) Piperidin-4-amine core, N,N-dimethyl, 1-methylimidazole-2-sulfonyl substituent Not explicitly described in evidence; likely involves sulfonylation of piperidine Inferred potential for enzyme inhibition (based on analogs)
1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine dihydrochloride Similar sulfonyl-piperidine backbone; imidazole substitution at 4-position Sulfonylation reaction (method unspecified) No activity reported; structural analog for solubility studies
N,N-Dimethyl-1-(2-(3-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4-yl)piperidin-4-amine (26) Imidazopyridine core, trifluoromethoxy phenyl group, piperidin-4-amine substituent General Procedure A (75% yield) Hemozoin formation inhibitor (antimalarial), IC₅₀ not specified; fast-kill activity
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) Imidazothiazole core, methylsulfonylphenyl group, N,N-dimethylmethanamine Unspecified synthetic route Enzyme inhibitor (IC₅₀ = 1.2 μM)
1-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine Pyrazole-sulfonyl-piperidine derivative, fluoro and methyl substituents Discontinued synthesis; potential SNAr or sulfonylation No activity reported; structural exploration for agrochemicals

Key Structural and Functional Insights

Role of Sulfonyl Linkage :
The sulfonyl group in the target compound and analogs (e.g., ) contributes to electronic stabilization and may enhance binding to biological targets (e.g., enzymes or hemozoin in malaria parasites). For instance, compound 26 () leverages this group for antimalarial activity .

Substituent Position on Imidazole :
The position of the methyl group on the imidazole ring (2-yl vs. 4-yl) affects molecular geometry and interactions. The target compound’s 2-yl substitution may offer steric advantages over the 4-yl analog in .

Heterocyclic Core Variations: Imidazopyridine (): Exhibits antimalarial activity due to π-π stacking with hemozoin . Imidazothiazole (): Higher enzyme inhibitory potency (IC₅₀ = 1.2 μM) compared to non-sulfonyl analogs . Pyrazole (): Less explored biologically but structurally relevant for agrochemical design .

Synthetic Accessibility :
Sulfonylation reactions (e.g., SNAr in ) are common for imidazole derivatives, though yields vary (75% for compound 26 vs. discontinued routes in ) .

Q & A

Q. How can researchers mitigate off-target effects while maintaining therapeutic efficacy?

  • Methodology : Develop isoform-selective analogs using fragment-based drug design. Employ RNA sequencing (RNA-seq) to profile transcriptomic changes in treated cells and identify unintended pathways .

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